molecular formula C15H17F3N4O B10959316 5-cyclopropyl-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-cyclopropyl-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10959316
M. Wt: 326.32 g/mol
InChI Key: IEIOAIMSMCEHMZ-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. For instance, the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione in acetic acid leads to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative . The reaction conditions, such as the choice of solvent and temperature, play a crucial role in determining the regioselectivity and yield of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-cyclopropyl-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-cyclopropyl-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the cyclopropyl and trifluoromethyl groups enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17F3N4O

Molecular Weight

326.32 g/mol

IUPAC Name

5-cyclopropyl-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H17F3N4O/c1-8(2)7-19-14(23)11-6-13-20-10(9-3-4-9)5-12(15(16,17)18)22(13)21-11/h5-6,8-9H,3-4,7H2,1-2H3,(H,19,23)

InChI Key

IEIOAIMSMCEHMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=NN2C(=CC(=NC2=C1)C3CC3)C(F)(F)F

Origin of Product

United States

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